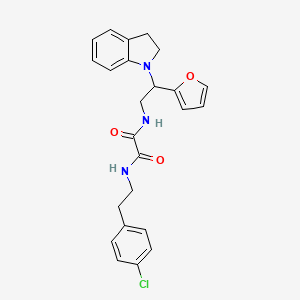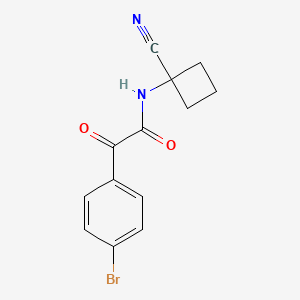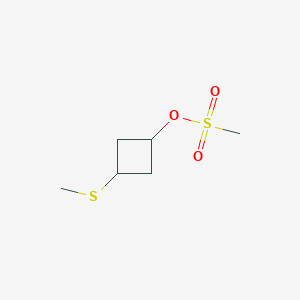![molecular formula C23H17N3O4 B2972786 4-benzoyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 865285-84-3](/img/structure/B2972786.png)
4-benzoyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-benzoyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide” is a benzamide derivative . Benzamides are used widely in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents . As many as 65% of drug molecules prepared by pharmaceutical companies are attached to an amide group .
Synthesis Analysis
The synthesis of benzamide derivatives is reported to be a green, rapid, mild, and highly efficient pathway . The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . A new, highly efficient, and green solid acid catalyst was easily prepared via a two-step procedure and used as an effective reusable catalyst .Aplicaciones Científicas De Investigación
Alzheimer's Disease Treatment Potential
- A study demonstrated the development of 5-aroylindolyl-substituted hydroxamic acids, closely related to the queried compound, showing potent inhibitory selectivity against histone deacetylase 6 (HDAC6). This compound significantly decreased tau protein phosphorylation and aggregation, showcasing neuroprotective activity and potential as a treatment for Alzheimer's disease due to its ability to cross the blood-brain barrier and improve learning and memory impairments in animal models (Hsueh-Yun Lee et al., 2018).
Anticancer Activity
- The synthesis and evaluation of N-substituted benzamides revealed moderate to excellent anticancer activities against various cancer cell lines, including breast, lung, colon, and ovarian cancer. These findings suggest the potential of such compounds in cancer treatment (B. Ravinaik et al., 2021).
Anti-inflammatory and Anti-angiogenesis Effects
- Novel benzophenone appended oxadiazole derivatives were synthesized and showed significant anti-inflammatory activity by inhibiting cyclooxygenase-2 (Cox-2) and myeloperoxidase (MPO). These compounds demonstrated the ability to ameliorate inflammatory paw edema and inhibit endothelial cell proliferation, indicating their potential in treating inflammatory and anti-angiogenic disorders (Naveen Puttaswamy et al., 2018).
Nematocidal Activity
- Research on 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group showed good nematocidal activity against Bursaphelenchus xylophilus, a pest causing significant damage in forestry. The compounds were more effective than the commercial seed coating agent Tioxazafen, highlighting their potential as lead compounds for nematicide development (Dan Liu et al., 2022).
Antidiabetic Screening
- A series of N-substituted-6-methyl-4-{4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methoxyphenyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides were synthesized and evaluated for in vitro antidiabetic activity. The α-amylase inhibition assay results indicate their potential for antidiabetic applications (J. Lalpara et al., 2021).
Mecanismo De Acción
Target of Action
Similar compounds have been found to target bacterial cell division proteins such as ftsz .
Mode of Action
Based on the structure and properties of similar compounds, it is likely that it interacts with its target proteins, leading to changes in their function .
Biochemical Pathways
Similar compounds have been found to interfere with bacterial cell division, suggesting that it may affect related pathways .
Pharmacokinetics
Similar compounds have been found to have good bioavailability .
Result of Action
Similar compounds have been found to have antimicrobial activity, suggesting that it may have similar effects .
Propiedades
IUPAC Name |
4-benzoyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O4/c1-29-19-10-6-5-9-18(19)22-25-26-23(30-22)24-21(28)17-13-11-16(12-14-17)20(27)15-7-3-2-4-8-15/h2-14H,1H3,(H,24,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHYMVZFIDJQZND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(Aminomethyl)cyclohexyl]-5-(difluoromethyl)-2-fluorobenzamide;hydrochloride](/img/structure/B2972705.png)

![5-[(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)amino]-2,4(1H,3H)-pyrimidinedione](/img/structure/B2972709.png)



![[1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]acetonitrile](/img/structure/B2972717.png)
![N-(3-nitro-5-phenoxyphenyl)-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2972719.png)

![(1-(2-fluorobenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone](/img/structure/B2972721.png)
![(Z)-3-(3-Bromophenyl)-2-[4-(2-fluorophenyl)piperazine-1-carbonyl]prop-2-enenitrile](/img/structure/B2972722.png)
![Methyl 2-[2-(cyclohexanecarbonylimino)-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2972724.png)

